molecular formula C4H8O2S2 B15202835 {[(Methylsulfanyl)methyl]sulfanyl}acetic acid CAS No. 55843-14-6

{[(Methylsulfanyl)methyl]sulfanyl}acetic acid

Cat. No.: B15202835
CAS No.: 55843-14-6
M. Wt: 152.2 g/mol
InChI Key: XLLAXIWFCUEJHE-UHFFFAOYSA-N
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Description

2-(((Methylthio)methyl)thio)acetic acid is an organic compound characterized by the presence of two sulfur atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Methylthio)methyl)thio)acetic acid typically involves the reaction of methylthiomethyl chloride with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the methylthiomethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(((Methylthio)methyl)thio)acetic acid can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: 2-(((Methylthio)methyl)thio)acetic acid can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols and thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((Methylthio)methyl)thio)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(((Methylthio)methyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including antioxidant and antimicrobial activities.

Comparison with Similar Compounds

    Methyl 2-(methylthio)acetate: This compound has a similar structure but lacks the additional sulfur atom present in 2-(((Methylthio)methyl)thio)acetic acid.

    Ethyl (methylthio)acetate: Similar to methyl 2-(methylthio)acetate, but with an ethyl ester group instead of a methyl ester group.

    2-(2-(Methylthio)phenyl)acetic acid: This compound contains a phenyl ring, making it structurally different but still containing the methylthio group.

Uniqueness: 2-(((Methylthio)methyl)thio)acetic acid is unique due to the presence of two sulfur atoms, which can impart distinct chemical and biological properties

Properties

CAS No.

55843-14-6

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

IUPAC Name

2-(methylsulfanylmethylsulfanyl)acetic acid

InChI

InChI=1S/C4H8O2S2/c1-7-3-8-2-4(5)6/h2-3H2,1H3,(H,5,6)

InChI Key

XLLAXIWFCUEJHE-UHFFFAOYSA-N

Canonical SMILES

CSCSCC(=O)O

Origin of Product

United States

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